molecular formula C29H24N4O8 B1678743 Niceritrol CAS No. 5868-05-3

Niceritrol

Número de catálogo: B1678743
Número CAS: 5868-05-3
Peso molecular: 556.5 g/mol
Clave InChI: KUEUWHJGRZKESU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Niceritrol es un derivado de la niacina utilizado principalmente como agente hipolipemiante. Es un éster de pentaeritritol y ácido nicotínico, y tiene propiedades generales similares a las del ácido nicotínico (nicotinamida), al cual se hidroliza lentamente. This compound se ha utilizado como fármaco regulador de lípidos en hiperlipidemias y como vasodilatador en el tratamiento de la enfermedad vascular periférica .

Aplicaciones Científicas De Investigación

Niceritrol tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

Niceritrol ejerce sus efectos al ser hidrolizado lentamente a ácido nicotínico en el cuerpo. El ácido nicotínico luego actúa sobre las vías del metabolismo de los lípidos para reducir los niveles de colesterol y triglicéridos en la sangre. También tiene efectos vasodilatadores, que ayudan a mejorar el flujo sanguíneo en la enfermedad vascular periférica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Niceritrol se sintetiza mediante la esterificación de pentaeritritol con ácido nicotínico. La reacción implica el uso de un catalizador ácido para facilitar el proceso de esterificación. Las condiciones de reacción generalmente incluyen calentar los reactivos a reflujo para lograr la esterificación deseada .

Métodos de producción industrial

En entornos industriales, la producción de this compound implica procesos de esterificación a gran escala. Los reactivos se mezclan en proporciones apropiadas y se someten a calentamiento y agitación controlados para garantizar una esterificación completa. El producto se purifica luego mediante cristalización u otras técnicas de purificación adecuadas para obtener this compound de alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

Niceritrol experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes

    Hidrólisis: Agua o soluciones acuosas en condiciones fisiológicas.

    Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

    Sustitución: Diversos nucleófilos o electrófilos dependiendo de la reacción de sustitución deseada.

Principales productos formados

    Hidrólisis: Ácido nicotínico y pentaeritritol.

    Oxidación: Derivados oxidados de this compound.

    Sustitución: Derivados sustituidos de this compound dependiendo de los reactivos utilizados.

Comparación Con Compuestos Similares

Niceritrol es similar a otros derivados de la niacina, como el ácido nicotínico y la nicotinamida. es único en su lenta hidrólisis a ácido nicotínico, lo que proporciona una liberación sostenida del compuesto activo. Esta liberación lenta puede conducir a efectos terapéuticos más estables y prolongados en comparación con otros derivados de la niacina .

Compuestos similares

Actividad Biológica

Niceritrol, also known as pentaerythritol tetranicotinate, is a nicotinic acid derivative that has garnered attention for its biological activity, particularly in lipid metabolism and cardiovascular health. This article delves into the compound's mechanisms of action, clinical effects, and relevant research findings.

This compound is primarily known for its ability to modulate lipid profiles in the bloodstream. Upon hydrolysis in vivo, it yields nicotinic acid, which is a well-established agent for lowering low-density lipoprotein cholesterol (LDL-C) and triglycerides while increasing high-density lipoprotein cholesterol (HDL-C) levels. The biological activity of this compound can be attributed to several key actions:

  • Inhibition of Platelet Aggregation : this compound has been shown to inhibit platelet aggregation, which is critical in preventing thrombotic events. Clinical studies indicate that it reduces platelet aggregation induced by various agonists like ADP and collagen, likely through its effects on lipid levels and direct action on platelets .
  • Lipid Modulation : this compound effectively lowers serum total cholesterol (sTC) and triglycerides (sTG). It has been reported to increase HDL-C levels significantly, particularly in patients with lower baseline HDL-C levels .

Clinical Studies and Findings

Numerous studies have evaluated the efficacy of this compound in managing hyperlipidemia and cardiovascular disease. Below are summarized findings from significant clinical trials:

StudyPopulationDosageDurationKey Findings
Matsunaga et al. (1992)20 patients with ischemic heart disease750 mg/day8 weeksSignificant reduction in ADP-, collagen-, and adrenaline-induced platelet aggregation; correlation with reduced LDL-C levels .
Sasaki et al. (1995)Hyperlipidemic patientsGradually increased doses16 weeksSignificant decrease in sTC and sTG; HDL-C increased by 12.5% .
Owada et al. (2003)Patients with chronic renal diseaseNot specifiedRandomized trialThis compound showed antiproteinuric effects alongside lipid-lowering properties .

Case Studies

  • Platelet Aggregation Study : In a study involving patients with ischemic heart disease, treatment with this compound resulted in a marked decrease in platelet aggregation after 4 and 8 weeks of therapy. This effect was associated with significant reductions in plasma total cholesterol and LDL-cholesterol levels .
  • Lipid Profile Improvement : A clinical trial demonstrated that patients treated with this compound experienced a notable increase in HDL-C levels while simultaneously reducing VLDL and LDL cholesterol levels. This shift is considered beneficial for cardiovascular health as it enhances the anti-atherogenic profile of the lipid profile .

Summary of Biological Activity

This compound exhibits several important biological activities:

  • Hypolipidemic Effects : Reduces total cholesterol and triglycerides while increasing HDL-C.
  • Antithrombotic Properties : Inhibits platelet aggregation, contributing to cardiovascular protection.
  • Improvement in Lipoprotein Profiles : Alters the distribution of lipoproteins favorably, enhancing the HDL2:HDL3 ratio.

Propiedades

IUPAC Name

[3-(pyridine-3-carbonyloxy)-2,2-bis(pyridine-3-carbonyloxymethyl)propyl] pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O8/c34-25(21-5-1-9-30-13-21)38-17-29(18-39-26(35)22-6-2-10-31-14-22,19-40-27(36)23-7-3-11-32-15-23)20-41-28(37)24-8-4-12-33-16-24/h1-16H,17-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEUWHJGRZKESU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)OCC(COC(=O)C2=CN=CC=C2)(COC(=O)C3=CN=CC=C3)COC(=O)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023364
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5868-05-3
Record name Niceritrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5868-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Niceritrol [INN:BAN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005868053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Niceritrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13441
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Niceritrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Niceritrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.017
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NICERITROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F54EHJ34MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Niceritrol
Reactant of Route 2
Reactant of Route 2
Niceritrol
Reactant of Route 3
Niceritrol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Niceritrol
Reactant of Route 5
Reactant of Route 5
Niceritrol
Reactant of Route 6
Reactant of Route 6
Niceritrol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.